A-Cdp-optg

Description

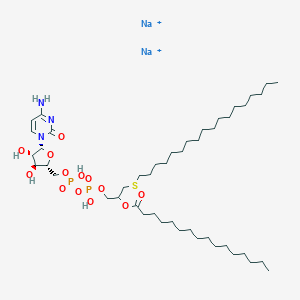

Structure

2D Structure

Properties

CAS No. |

125592-28-1 |

|---|---|

Molecular Formula |

C46H87N3Na2O13P2S+2 |

Molecular Weight |

1030.2 g/mol |

IUPAC Name |

disodium;[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecylsulfanylpropan-2-yl] hexadecanoate |

InChI |

InChI=1S/C46H87N3O13P2S.2Na/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35-65-38-39(60-42(50)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2)36-58-63(54,55)62-64(56,57)59-37-40-43(51)44(52)45(61-40)49-34-33-41(47)48-46(49)53;;/h33-34,39-40,43-45,51-52H,3-32,35-38H2,1-2H3,(H,54,55)(H,56,57)(H2,47,48,53);;/q;2*+1/t39?,40-,43-,44+,45-;;/m1../s1 |

InChI Key |

IOJAKVFOYVOQAC-YOCDIIJISA-N |

SMILES |

CCCCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |

Synonyms |

1-beta-arabinofuranosylcytosine 5'-diphosphate-1-octadecyl-2-O-palmitoyl-1-thioglycerol A-CDP-OPTG ara-CDP-1-S-octadecyl-2-O-palmitoyl-1-thioglycerol ara-CDP-1-S-octadecyl-2-O-palmitoyl-1-thioglycerol, diammonia salt ara-CDP-PTBA Cytoros |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of A Cdp Optg

Established Synthetic Routes for A-Cdp-optg and its Precursors

Specific established synthetic routes for this compound (CYTOROS) are not provided in the search results. The compound's structure, 1-beta-arabinofuranosylcytosine 5'-diphosphate-1-octadecyl-2-o-palmitoyl-1-thioglycerol, suggests that its synthesis would involve the preparation of its distinct components and their subsequent coupling.

The nucleoside analog, 1-beta-arabinofuranosylcytosine, would typically be synthesized through established nucleoside chemistry routes. The diphosphate (B83284) linkage is a common feature in many biological molecules, and methods for forming such linkages are well-documented in nucleotide synthesis, often involving phosphorylation and coupling reactions. For instance, studies on the synthesis of CDP-ethanolamine and CDP-choline describe one-pot multi-step syntheses starting from cytidine (B196190) 5'-monophosphate lsu.edu. Similarly, CDP-diacylglycerol, another key intermediate in lipid synthesis, is formed from phosphatidic acid and CTP nih.gov.

The lipophilic moiety, 1-octadecyl-2-o-palmitoyl-1-thioglycerol, would involve the synthesis of a thioglycerol backbone and its subsequent esterification with palmitoyl (B13399708) and octadecyl chains. The challenge lies in the selective and efficient coupling of these three distinct components to form the final complex molecule.

Development of Novel Synthetic Strategies for this compound Analogues

Research on CYTOROS and its analogs is ongoing, focusing on their efficacy, toxicity, and potential for drug delivery systems ontosight.ai. This ongoing research inherently implies the development of novel synthetic strategies to create various analogs. Such strategies would likely explore modifications to the nucleoside part, alterations to the phosphate (B84403) linkage, or variations in the lipophilic fatty acid chains and glycerol (B35011) backbone. The goal of these novel strategies would be to optimize properties such as membrane permeability, metabolic stability, and target specificity. While the search results confirm the existence of such research, specific details of these novel synthetic strategies are not provided.

Stereoselective Synthesis and Chiral Resolution Techniques for this compound

The presence of multiple chiral centers within the nucleoside (arabinofuranosyl) and potentially the thioglycerol moiety of this compound necessitates stereoselective synthesis or chiral resolution techniques to obtain the desired enantiomer. The 1-beta-arabinofuranosylcytosine component, for example, inherently possesses defined stereochemistry. Achieving the correct stereoisomeric form is crucial for biological activity, as different stereoisomers can exhibit vastly different pharmacological profiles. General asymmetric synthesis methods, including chiral auxiliary, catalysis, and resolution techniques, are employed in the synthesis of complex organic compounds enamine.net. However, specific information regarding the application of these techniques for the stereoselective synthesis or chiral resolution of this compound itself is not available in the provided search results.

Chemical Modifications and Prodrug Approaches for this compound

The design of this compound itself can be viewed as a prodrug approach, where a nucleoside analog is chemically modified with a lipophilic moiety to improve cellular uptake and delivery ontosight.ai. The diphosphate linkage and the lipophilic chains are modifications intended to enhance the drug's ability to penetrate cell membranes and reach its intracellular targets ontosight.ai. Further chemical modifications could involve altering the fatty acid composition, introducing cleavable linkers, or conjugating with targeting ligands to improve specificity or reduce off-target effects. While the concept of improving drug delivery and efficacy through such modifications is central to the compound's design, specific examples of further chemical modifications or prodrug strategies beyond its inherent structure are not detailed in the provided information.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of complex pharmaceutical compounds aims to minimize environmental impact and enhance sustainability. This includes strategies such as using less hazardous chemical syntheses, designing safer chemicals, employing safer solvents and auxiliaries, increasing atom economy, and designing for degradation. While these principles are increasingly important in modern chemical synthesis, there is no specific information in the provided search results detailing the implementation of green chemistry principles in the synthesis of this compound.

Molecular and Cellular Mechanisms of Action of A Cdp Optg

Pre Clinical in Vitro Investigations of A Cdp Optg Biological Activity

Comparative Cellular Activity of A-Cdp-optg across Diverse Cellular Models

Further research is required to identify studies detailing the cellular activity of this compound across a variety of cell lines. Data from such studies would typically be presented to compare the cytotoxic or other biological effects of the compound on different cell types, such as cancer cell lines versus normal cell lines.

Analysis of this compound Selectivity in Differentiating Cell Populations

Information regarding the selectivity of this compound for differentiating cell populations is not currently available. Investigations in this area would be crucial to understanding the compound's potential for targeted therapeutic effects while minimizing impact on non-target cells.

Molecular Markers and Cellular Responses Associated with this compound Treatment

There is currently no information available to characterize the molecular markers and specific cellular responses induced by treatment with this compound. Future studies would need to explore changes in gene and protein expression, activation of signaling pathways, and other cellular changes to elucidate the compound's mechanism of action.

Mechanisms of Acquired and Intrinsic Cellular Resistance to this compound

The mechanisms by which cells might develop intrinsic or acquired resistance to this compound have not been documented. Research into this area is vital for predicting and potentially overcoming clinical resistance. Such studies often involve the analysis of drug efflux pumps, target mutations, or alterations in cellular pathways.

Synergy and Antagonism of this compound in Combination with Other Molecular Agents In Vitro

No in vitro studies detailing the synergistic or antagonistic effects of this compound when used in combination with other molecular agents are currently in the public domain. Combination studies are a key component of preclinical research to identify potential therapeutic partnerships that could enhance efficacy or overcome resistance. mdpi.comresearchgate.netmdpi.comnih.govnih.gov

Investigations of this compound in Advanced In Vitro Culture Systems (e.g., 3D Spheroids, Organoids)

There are no available reports on the investigation of this compound in advanced in vitro culture systems like 3D spheroids or organoids. Such models provide a more physiologically relevant context to study drug efficacy and penetration compared to traditional 2D cell cultures. gbo.commdpi.comnih.govrsc.orglabmanager.com

Theoretical and Computational Studies on A Cdp Optg

Molecular Modeling and Docking Simulations of A-Cdp-optg with Biological Targets

Molecular modeling refers to a suite of computational methods used to study and predict the behavior, properties, and interactions of molecules nih.gov. In the context of this compound, molecular modeling would be employed to construct and visualize its three-dimensional structure, including various possible conformations. This involves applying principles from physics and mathematics to calculate the molecule's total energy and stable configurations nih.gov.

Molecular docking simulations would then be used to predict the binding affinity and orientation of this compound within the active sites of its biological targets, primarily DNA polymerases nih.gov. This computational technique helps to understand how a ligand (this compound) interacts with a receptor (e.g., a DNA polymerase enzyme) at an atomic level. By simulating these interactions, researchers could identify key amino acid residues involved in binding, estimate binding energies, and elucidate the specific modes of inhibition. For instance, docking studies could reveal how the nucleoside analog portion of this compound fits into the catalytic site of DNA polymerase and how the lipophilic tail might influence its interaction or membrane permeability. Such studies have been successfully applied to other drug candidates to identify promising compounds and understand their target interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical model that correlates the chemical structure of a set of compounds with their biological activities. For this compound, QSAR studies would be highly beneficial in guiding the design of new derivatives with improved efficacy or reduced off-target effects.

This process would involve calculating various molecular descriptors for this compound and its synthesized or hypothetical derivatives. These descriptors encode information about a molecule's structure and properties, such as electronic, steric, and physicochemical characteristics. By analyzing these descriptors against observed or predicted biological activities (e.g., inhibition of DNA polymerase activity, cytotoxic effects on cancer cells), a predictive QSAR model could be developed. This model could then be used to virtually screen new this compound analogs, predicting their potential activity before costly and time-consuming synthesis and experimental testing. For example, a QSAR model might highlight the importance of specific functional groups or conformational features for optimal interaction with DNA polymerases.

In Silico Prediction of this compound's Biochemical Interactions and Cellular Fate

In silico prediction tools are increasingly used to assess various biochemical interactions and the cellular fate of chemical compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. For this compound, these predictions would be crucial for understanding its pharmacokinetics and pharmacodynamics.

Prediction of biochemical interactions could extend beyond the primary target to identify potential off-target binding or interactions with other cellular components. This might involve predicting enzyme inhibition, receptor binding, or interactions with transporters. Furthermore, in silico ADME prediction models could estimate how well this compound is absorbed into the bloodstream, how it distributes throughout the body, how it is metabolized by enzymes, and how it is ultimately excreted. This would provide early insights into its bioavailability and half-life. In silico toxicology predictions could also assess potential adverse effects by predicting interactions with various toxicity pathways or cellular processes. These predictions, while computational, help prioritize compounds with a more favorable biochemical and cellular fate profile, accelerating the drug discovery process.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis is the study of the energetics between different spatial arrangements (conformers or rotamers) of atoms in a molecule, which are achieved through rotations around single bonds. For a flexible molecule like this compound, understanding its preferred conformations is critical as the three-dimensional shape directly influences its ability to bind to biological targets. Computational methods, such as quantum-chemical calculations and potential-energy calculations, would be employed to map the conformational landscape of this compound, identifying stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations take conformational analysis a step further by simulating the time-dependent behavior of molecules and their interactions in a dynamic environment, such as a solvent or within a protein binding site. For this compound, MD simulations would allow researchers to observe its flexibility, how it interacts with water molecules, and how it behaves when bound to a DNA polymerase over time. These simulations could provide insights into:

Binding stability: How stable the this compound-target complex is over time.

Conformational changes: Any induced fit mechanisms where either this compound or the target protein changes conformation upon binding.

Water networks: The role of water molecules in mediating interactions.

Binding free energy: More accurate estimations of the binding affinity by considering the dynamic nature of the system.

Such simulations are vital for understanding the dynamic nature of molecular recognition and can help refine lead compounds by identifying structural features that contribute to stable and effective binding.

Advanced Analytical Methodologies for A Cdp Optg Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of A-Cdp-optg

The foundational step in the analysis of this compound is the unambiguous determination of its chemical structure. High-resolution spectroscopic techniques provide detailed information about the compound's molecular framework, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR (such as COSY, HSQC, and HMBC) are the most powerful tools for de novo structure elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. 2D NMR experiments establish connectivity between atoms, allowing for the assembly of the complete molecular structure of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS, often performed on Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provides a highly accurate mass measurement of the parent ion. This allows for the determination of the elemental formula of this compound with high confidence, which is a critical piece of data that complements NMR findings.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. UV-Vis spectroscopy helps to identify any chromophores within the molecule and is often used in preliminary quantification.

| Technique | Parameter | Hypothetical Finding for this compound | Interpretation |

| ¹H NMR | Chemical Shift (δ) | 7.2-7.5 ppm (multiplet) | Presence of an aromatic ring system. |

| ¹³C NMR | Chemical Shift (δ) | 165.4 ppm | Indication of a carbonyl carbon (e.g., ester or amide). |

| HRMS | Exact Mass (m/z) | [M+H]⁺ = 456.1234 | Suggests a molecular formula of C₂₂H₂₁N₅O₆. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 1735 cm⁻¹ | Characteristic stretching vibration of an ester functional group. |

Chromatographic Separation and Quantification Methods for this compound in Complex Matrices

To study the behavior of this compound in biological systems, robust methods for its separation and quantification in complex matrices like plasma, urine, and tissue homogenates are essential.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the cornerstone techniques for separating this compound from endogenous components. Method development involves optimizing the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile and water with additives), and gradient elution to achieve sharp, symmetrical peaks with adequate retention. UPLC offers higher resolution and faster analysis times compared to traditional HPLC.

Detector Selection: For quantification, HPLC or UPLC systems are commonly coupled with UV detectors or, for higher sensitivity and selectivity, with mass spectrometers. A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the highest degree of specificity and is the gold standard for bioanalytical quantification. The method is validated according to regulatory guidelines for linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantification).

| Parameter | Description | Hypothetical Result for this compound Assay |

| Chromatographic System | UPLC coupled to a triple quadrupole mass spectrometer | - |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | - |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile | Gradient elution from 5% to 95% B over 3 minutes |

| Retention Time | The time at which this compound elutes from the column | 1.85 minutes |

| Linear Range | The concentration range over which the response is linear | 1 - 2000 ng/mL |

| Limit of Quantification (LOQ) | The lowest concentration that can be reliably quantified | 1 ng/mL in human plasma |

Mass Spectrometry-Based Approaches for this compound Metabolite Identification and Profiling

Understanding the metabolic fate of this compound is critical. Mass spectrometry, particularly when coupled with liquid chromatography, is the primary tool for identifying and profiling metabolites.

Metabolite Profiling: Samples from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine, feces) studies are analyzed by LC-HRMS. The data is processed using specialized software to find potential metabolites by searching for predicted mass shifts corresponding to common metabolic reactions (e.g., oxidation, glucuronidation, sulfation) relative to the parent drug, this compound.

Structural Elucidation of Metabolites: Once potential metabolites are detected, their structures are elucidated using tandem mass spectrometry (MS/MS). By fragmenting the metabolite ion and analyzing the resulting fragmentation pattern, key structural information can be deduced. Comparing the fragmentation pattern of a metabolite to that of the parent compound helps to pinpoint the site of metabolic modification.

| Metabolite ID | Observed m/z [M+H]⁺ | Mass Shift (Da) | Proposed Biotransformation | Matrix |

| M1 | 472.1183 | +15.9949 | Monohydroxylation | Human Liver Microsomes |

| M2 | 632.1558 | +176.0324 | Glucuronide Conjugation | Rat Urine |

| M3 | 442.1078 | -14.0156 | N-demethylation | Human Plasma |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Understanding this compound Interactions

Investigating the interaction of this compound with its biological target (e.g., a protein or nucleic acid) at an atomic level provides invaluable mechanistic insight. NMR spectroscopy is uniquely suited for this purpose.

Chemical Shift Perturbation (CSP): In this experiment, a 2D NMR spectrum (e.g., ¹H-¹⁵N HSQC) of an isotope-labeled protein target is acquired in the absence and presence of this compound. Changes in the chemical shifts of specific amino acid residues upon the addition of this compound identify the binding site on the protein surface.

Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which parts of this compound are in close contact with the target protein. Protons on the compound that are close to the protein receive saturation from pre-irradiated protein signals, allowing for the mapping of the binding epitope of this compound.

| Protein Residue | ¹H Chemical Shift (Free) | ¹H Chemical Shift (Bound to this compound) | Chemical Shift Perturbation (Δδ ppm) | Interpretation |

| Valine-25 | 8.12 | 8.45 | 0.33 | Residue is at or near the binding interface. |

| Leucine-48 | 7.98 | 8.31 | 0.33 | Residue is at or near the binding interface. |

| Glycine-80 | 8.54 | 8.55 | 0.01 | Residue is distant from the binding site. |

Development of Radiotracer Methodologies for this compound Cellular Distribution Studies

To visualize and quantify the distribution of this compound in tissues and within cells, radiolabeling is the most sensitive and quantitative technique.

Synthesis of Radiolabeled this compound: A key step is the chemical synthesis of this compound incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), without altering its biological activity. The position of the radiolabel is chosen carefully to prevent its loss through metabolic cleavage.

Quantitative Whole-Body Autoradiography (QWBA): This in vivo technique involves administering the radiolabeled this compound to an animal model. At various time points, the animal is euthanized and sectioned, and the sections are exposed to a phosphor screen. The resulting image reveals the quantitative distribution of the compound and its metabolites across all organs and tissues.

Cellular Uptake and Subcellular Fractionation: In vitro studies using radiolabeled this compound can quantify its uptake into cultured cells. Following incubation, cells can be fractionated to determine the compound's distribution among different organelles (e.g., nucleus, mitochondria, cytoplasm).

| Organ/Tissue | Concentration of ¹⁴C-A-Cdp-optg Equivalents (ng-eq/g) |

| Blood | 150.5 |

| Liver | 1250.8 |

| Kidney | 875.2 |

| Brain | 12.1 |

| Adipose Tissue | 45.6 |

Future Directions and Emerging Research Avenues for A Cdp Optg

Exploration of Novel A-Cdp-optg Analogues with Enhanced Target Specificity

The design and synthesis of novel analogues is a critical strategy in drug discovery to improve efficacy, reduce off-target effects, and modulate pharmacokinetic properties. Given this compound's mechanism involving DNA polymerase inhibition, future research could focus on modifying its structure to enhance specificity for particular DNA polymerase isoforms that are overexpressed or uniquely active in target cells, such as cancer cells ontosight.ai. This could involve targeted modifications to the nucleoside analog portion or the lipophilic tail.

Potential research in this area would involve:

Rational design of analogues based on structural insights into DNA polymerase interactions.

Synthesis of a library of this compound derivatives with variations in the arabinofuranosylcytosine moiety, the diphosphate (B83284) linker, or the lipid tail ontosight.ai.

In vitro screening of these analogues to assess their inhibitory activity against different DNA polymerase types and their selectivity profiles.

Illustrative data from such studies might be presented as follows:

| Analogue Structure Variation | Target DNA Polymerase IC₅₀ (µM) | Off-Target Polymerase IC₅₀ (µM) | Selectivity Index (Off-Target/Target) |

| This compound (Parent) | 5.2 | 50.1 | 9.6 |

| Analogue X (Modified Nucleoside) | 1.1 | 85.5 | 77.7 |

| Analogue Y (Modified Lipid) | 4.8 | 60.3 | 12.6 |

| Analogue Z (Linker Variation) | 3.5 | 45.9 | 13.1 |

These hypothetical data illustrate how analogue design could potentially lead to improved target specificity. The synthesis of analogues is a common approach in chemical research rsc.org.

Investigation of this compound's Potential in Modulating Non-Canonical Biological Pathways

While this compound is understood to primarily target DNA synthesis, its complex structure, particularly the lipophilic component, might allow it to interact with or modulate biological pathways beyond the canonical DNA polymerase inhibition. Non-canonical pathways are those that deviate from the typical or most well-understood signaling cascades novoprolabs.comwikipathways.org.

Future research could explore:

The potential for this compound or its metabolites to influence lipid metabolism pathways due to its lipid tail.

Investigation of interactions with membrane proteins or receptors influenced by the lipophilic moiety.

Assessment of its effects on non-canonical signaling routes, such as certain aspects of NF-κB or Notch signaling, which have canonical and non-canonical branches wikipathways.orgresearchgate.net.

Research findings might reveal novel interactions, potentially through binding assays or functional studies in cellular models where specific non-canonical pathways are active.

| Pathway Investigated | Observed Effect of this compound | Proposed Mechanism (Hypothetical) |

| Lipid Synthesis Pathway | Modulation of enzyme activity | Interaction with lipid substrates |

| Non-Canonical NF-κB Signaling | Altered signaling intensity | Indirect protein interaction |

| Membrane Transport | Modified transporter activity | Interaction with lipid bilayer |

Investigating non-canonical pathways can uncover new therapeutic potentials or provide a more complete understanding of a compound's biological activity novoprolabs.comresearchgate.net.

Application of Omics Technologies to Elucidate Comprehensive Cellular Responses to this compound

To gain a holistic understanding of how cells respond to this compound, the application of various omics technologies is crucial. Multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by the compound genome.govnih.govthermofisher.comfrontlinegenomics.com.

Future studies could involve:

Transcriptomics (RNA-Seq) to profile global gene expression changes in response to this compound treatment in target cells.

Proteomics (Mass Spectrometry) to identify and quantify changes in protein abundance and post-translational modifications.

Metabolomics to analyze alterations in cellular metabolite profiles, potentially revealing impacted metabolic pathways.

Integration of these omics datasets to construct a comprehensive map of this compound's cellular impact and identify key affected biological networks genome.govthermofisher.comnih.gov.

An example of integrated omics findings could be:

| Omics Layer | Key Findings in Response to this compound (Hypothetical) | Related Biological Process (Inferred) |

| Transcriptomics | Upregulation of DNA repair genes | Cellular stress response |

| Proteomics | Altered levels of cell cycle regulatory proteins | Cell cycle arrest |

| Metabolomics | Accumulation of nucleotide precursors | Inhibition of DNA synthesis |

| Multi-omics Integration | Correlation between gene expression, protein levels, and metabolites confirming DNA synthesis inhibition and repair activation. nih.govnih.gov | Coordinated cellular response to DNA damage. |

Omics technologies are increasingly used in biological studies to gain deeper insights thermofisher.comfrontlinegenomics.com.

Development of Advanced In Vitro Models to Mimic Complex Biological Environments for this compound Studies

Traditional 2D cell cultures often fail to fully recapitulate the complexity of in vivo biological environments. Developing and utilizing advanced in vitro models can provide more physiologically relevant systems for studying this compound's effects.

Future research could leverage:

3D cell culture models, such as spheroids or organoids, which better mimic tissue architecture and cell-cell interactions crownbio.commdpi.com.

Organ-on-a-chip systems that integrate multiple cell types and physiological cues, allowing for the study of this compound in a more dynamic and complex environment mdpi.comresearchgate.net.

Using induced pluripotent stem cell (iPSC)-derived cells or organoids from relevant tissues to study compound effects in a human-relevant context axolbio.comnih.gov.

These models can provide more accurate data on efficacy, cellular uptake, and potential interactions within a complex cellular environment.

| In Vitro Model Type | Advantages for this compound Study | Potential Findings (Hypothetical) |

| 3D Spheroids (e.g., tumor spheroids) | Mimics tumor microenvironment, diffusion gradients. crownbio.com | Differential penetration and efficacy compared to 2D culture. |

| Organ-on-a-Chip (e.g., liver-on-a-chip) | Recreates organ-level functions, allows for flow and multi-tissue interaction. mdpi.comresearchgate.net | Insights into metabolism and potential off-target effects in a simulated organ environment. |

| iPSC-derived models | Human-relevant genetics and physiology. axolbio.comnih.gov | Personalized responses to this compound based on genetic background. |

Advanced in vitro models are crucial for improving the translatability of preclinical findings mdpi.comresearchgate.net.

Integration of Artificial Intelligence and Machine Learning in this compound Research and Design

Future applications of AI/ML in this compound research could include:

Predicting the activity and specificity of novel this compound analogues based on their chemical structures philarchive.orgwiley.com.

Analyzing complex omics data to identify biomarkers of response or resistance to this compound nih.govmednexus.org.

Designing optimized synthesis routes for this compound and its analogues.

Developing models to predict this compound's behavior in advanced in vitro systems researchgate.net.

| AI/ML Application Area | Potential Impact on this compound Research | Example Output (Hypothetical) |

| Analogue Property Prediction | Faster identification of promising analogue candidates. philarchive.orgwiley.com | Predicted binding affinity of a novel analogue to target enzyme. |

| Omics Data Analysis | Identification of key pathways affected by this compound. nih.govmednexus.org | Network analysis highlighting perturbed biological processes. |

| Synthesis Route Optimization | More efficient and cost-effective production. | Predicted optimal reaction conditions for analogue synthesis. |

Elucidation of Host-Pathogen Interactions and this compound in Relevant In Vitro Models

While primarily explored for cancer treatment, the nucleoside analog nature of this compound suggests potential interactions in the context of infectious diseases, particularly those involving pathogens that rely on host cellular machinery for replication, such as viruses research.csiro.aupei.de. Understanding host-pathogen interactions is key to developing therapeutics for infectious diseases pasteur.frthehpilab.fr.

Future research could investigate:

The effect of this compound on the replication of specific viruses or intracellular bacteria in relevant cell culture models research.csiro.aupei.de.

How this compound influences the host cellular environment during infection, potentially modulating host factors essential for pathogen survival or the host immune response research.csiro.aunih.gov.

Using advanced in vitro models that incorporate host and pathogen components to study these interactions in a more realistic setting pei.de.

Studies in this area could reveal novel antiviral or antibacterial properties or provide insights into potential complications or interactions in infected individuals.

| Pathogen Model (In Vitro) | Observed Effect of this compound (Hypothetical) | Implication |

| Virus X Infected Cells | Reduced viral replication rate | Potential antiviral activity. research.csiro.aupei.de |

| Intracellular Bacteria Y | Inhibition of bacterial growth | Potential antibacterial activity. research.csiro.aupasteur.fr |

| Host Immune Cell Co-culture | Modulation of inflammatory cytokine production | Influence on host immune response during infection. research.csiro.au |

Understanding host-pathogen interactions is fundamental to combating infectious diseases pasteur.frthehpilab.fr.

Q & A

Q. How should I archive this compound research data for long-term accessibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.